1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine
CAS No.: 887579-86-4
Cat. No.: VC16693232
Molecular Formula: C16H23BrN2O2
Molecular Weight: 355.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887579-86-4 |
|---|---|
| Molecular Formula | C16H23BrN2O2 |
| Molecular Weight | 355.27 g/mol |
| IUPAC Name | tert-butyl 3-[2-(3-bromophenyl)ethylamino]azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-14(11-19)18-8-7-12-5-4-6-13(17)9-12/h4-6,9,14,18H,7-8,10-11H2,1-3H3 |
| Standard InChI Key | DDGAECCTDPXGRP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)NCCC2=CC(=CC=C2)Br |
Introduction
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₂₃BrN₂O₂, with a molar mass of 355.27 g/mol. Its IUPAC name, tert-butyl 3-[2-(3-bromophenyl)ethylamino]azetidine-1-carboxylate, reflects its structural components:
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A Boc-protected azetidine ring (a four-membered saturated heterocycle with one nitrogen atom).
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A 2-(3-bromophenyl)ethylamino side chain attached to the azetidine’s 3-position.
Key Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 355.27 g/mol | |
| Molecular Formula | C₁₆H₂₃BrN₂O₂ | |
| Boiling Point | Not reported | – |
| Solubility | Likely polar aprotic solvents | |
| Stability | Stable under inert conditions |
The Boc group enhances solubility in organic solvents and protects the azetidine’s amine during synthetic modifications . The bromophenyl moiety introduces potential sites for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .
Synthesis and Derivative Formation
Synthetic Routes
The synthesis of 1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine typically involves multi-step strategies leveraging azetidine ring formation and subsequent functionalization:
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Azetidine Core Construction:
Azetidin-3-one derivatives serve as precursors. For example, N-Boc-azetidin-3-one undergoes Horner-Wadsworth-Emmons (HWE) reactions with phosphonate esters to yield α,β-unsaturated esters . -
Side Chain Introduction:
Aza-Michael addition reactions are employed to attach the 2-(3-bromophenyl)ethylamino group. For instance, methyl 2-(azetidin-3-ylidene)acetate reacts with 2-(3-bromophenyl)ethylamine in the presence of a base like DBU (1,8-diazabicycloundec-7-ene) . -
Boc Protection:
The primary amine on the azetidine is protected using di-tert-butyl dicarbonate (Boc₂O) to prevent unwanted side reactions .
Example Reaction Scheme:
Structural Diversification
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H-NMR: Signals for the Boc group’s tert-butyl protons appear as a singlet near δ 1.40 ppm. The azetidine ring protons resonate as multiplet signals between δ 3.50–4.50 ppm, while the ethylamino side chain’s methylene groups show peaks near δ 2.70–3.20 ppm .
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¹³C-NMR: The Boc carbonyl carbon is observed at ~δ 155 ppm, and the azetidine carbons appear between δ 45–65 ppm .
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¹⁵N-NMR: The Boc-protected nitrogen (N-1) resonates at δ −315 ppm, while the secondary amine (N-2) appears at δ −350 ppm .
High-Resolution Mass Spectrometry (HRMS)
The molecular ion peak [M+H]⁺ is expected at m/z 355.27, consistent with the molecular formula C₁₆H₂₃BrN₂O₂.
Challenges and Future Directions
Metabolic Stability
The ethylamino side chain may undergo cytochrome P450 (CYP)-mediated oxidation. Introducing electron-withdrawing groups (e.g., CF₃) or rigidifying the side chain could mitigate this .
Selectivity Optimization
Off-target effects remain a concern for azetidine-based inhibitors. Structure-activity relationship (SAR) studies focusing on:
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